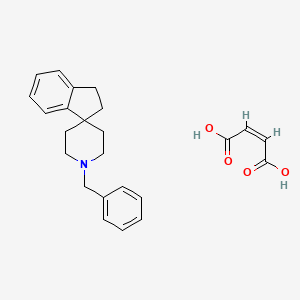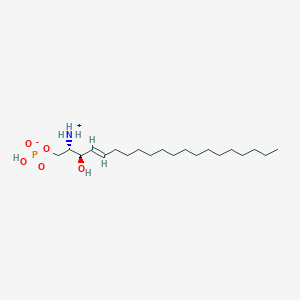
L-693,403 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-693,403 Maleate is a high affinity sigma ligand with excellent selectivity over the dopamine D2 receptor. It is known for its potential in physiological disease research and has been widely studied for its biological activity .
Méthodes De Préparation
The synthesis of L-693,403 Maleate involves multiple steps. One of the synthetic routes includes the reaction of pyridine, 1,2,3,6-tetrahydro-4-(2-phenylethyl)-1-(phenylmethyl)- with phosphoric acid for 80 hours under heating conditions . The industrial production methods are not widely documented, but the compound is typically synthesized in laboratory settings for research purposes.
Analyse Des Réactions Chimiques
L-693,403 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
L-693,403 Maleate has a wide range of scientific research applications:
Chemistry: It is used as a high affinity sigma ligand in various chemical studies.
Biology: It is studied for its interaction with sigma receptors and its potential effects on cellular processes.
Industry: It is used in the development of new pharmaceuticals and research chemicals
Mécanisme D'action
L-693,403 Maleate exerts its effects by binding to sigma receptors, which are involved in various cellular processes. The molecular targets include sigma-1 and sigma-2 receptors, and the pathways involved are related to neurotransmission and cellular signaling .
Comparaison Avec Des Composés Similaires
L-693,403 Maleate is unique due to its high affinity and selectivity for sigma receptors. Similar compounds include:
- 1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]
- N-1’-Benzyl-3,4-dihydrospiro[1H-indene-1,4’-piperidine]
- Spiropiperidines
These compounds share structural similarities but differ in their affinity and selectivity for sigma receptors .
Propriétés
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQVIBRRAMDNX-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)
